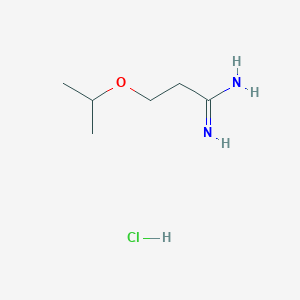

3-(Propan-2-yloxy)propanimidamide hydrochloride

Descripción general

Descripción

“3-(Propan-2-yloxy)propanimidamide hydrochloride” is a chemical compound with the CAS Number: 1423025-32-4 . It has a molecular weight of 166.65 . It is commonly known as ICI-118,551, and is a potent and selective antagonist of the β2-adrenoceptor.

Molecular Structure Analysis

The IUPAC name for this compound is 3-isopropoxy-1-propene-1,1-diamine hydrochloride . The InChI code for this compound is 1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h3,5H,4,7-8H2,1-2H3;1H .

Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Bioorganic & Medicinal Chemistry

- A study by Kinne et al. (2009) explored the hydroxylation of multi-functional beta-adrenergic blockers and non-steroidal anti-inflammatory drugs using a fungal peroxygenase. This research highlights the potential of fungal enzymes for drug synthesis and modification, which could be beneficial in pharmaceutical development (Kinne et al., 2009).

DNA Interaction Studies

- Istanbullu et al. (2017) investigated the interaction between Mannich base derivatives and fish sperm DNA. This study contributes to our understanding of drug-DNA interactions, crucial for drug design and understanding drug mechanisms (Istanbullu et al., 2017).

Transdermal Drug Delivery

- Kaur et al. (2014) researched the enhanced skin penetration of certain drugs using microneedle technology. This study provides insights into improving drug delivery methods, particularly for drugs with low skin permeability (Kaur et al., 2014).

Adhesive Polymer Research

- Moszner et al. (2006) synthesized and characterized a monomer for use in adhesive polymers. This research has implications for developing new materials with specific adhesive properties (Moszner et al., 2006).

Antimicrobial and Antiradical Activity

- Čižmáriková et al. (2020) studied the antimicrobial and antioxidant activities of certain Mannich base derivatives. This research aids in the search for new compounds with potential therapeutic applications (Čižmáriková et al., 2020).

Herbicide Metabolism

- McMillan et al. (1990) investigated the metabolism of the herbicide propanil, contributing to our understanding of herbicide toxicity and environmental impact (McMillan et al., 1990).

Anticancer Research

- Nishizaki et al. (2014) synthesized a compound with significant anticancer activity, demonstrating the potential for new cancer treatments (Nishizaki et al., 2014).

Enzyme Inhibition for Prostate Diseases

- Grodner et al. (2021) examined the effects of aminoalkanol derivatives on prostate acid phosphatase, providing insights into potential treatments for prostate diseases (Grodner et al., 2021).

Mecanismo De Acción

As a potent and selective antagonist of the β2-adrenoceptor, “3-(Propan-2-yloxy)propanimidamide hydrochloride” likely works by blocking the action of adrenaline and noradrenaline on β2-adrenoceptors, which are found primarily in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-propan-2-yloxypropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)9-4-3-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKKBYINSYCZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yloxy)propanimidamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)